2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYINUVBLQJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-74-5 | |
| Record name | Piperidine, 2-(1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride typically involves the coupling of a 1-methyl-1H-pyrazole derivative with a piperidine scaffold. The key synthetic steps often include:
- Formation of the pyrazole intermediate , usually via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions.
- Introduction of the piperidine moiety , commonly achieved through reductive amination or nucleophilic substitution reactions.
- Conversion to the hydrochloride salt to enhance stability, solubility, and ease of handling.
These steps are optimized to maximize yield and purity while minimizing by-products.
Pyrazole Ring Formation
A widely used method for pyrazole synthesis is the cyclocondensation reaction between hydrazine derivatives and 1,3-diketones or β-ketoesters. Gosselin et al. demonstrated that performing this reaction in aprotic dipolar solvents (e.g., DMF, NMP) with the addition of strong acid (e.g., 10 N HCl) accelerates dehydration and improves yields at ambient temperature.
Coupling with Piperidine
The coupling of the pyrazole intermediate with piperidine typically involves reductive amination. For example, 1-methyl-1H-pyrazole-5-carbaldehyde can be reacted with piperidine or its derivatives in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH₃) under acidic conditions (e.g., AcOH/MeOH solvent system). This reaction proceeds smoothly at moderate temperatures and is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for completion and purity.
Industrial Preparation and Purification
Industrial Scale Synthesis
Industrial processes focus on scalability, cost-effectiveness, and environmental safety. A patent describing related pyrazole-piperazine derivatives outlines a multi-step process involving:
- Cyclization reactions using Lawesson's reagent for thiation steps.
- Deprotection and coupling reactions under controlled temperature conditions.
- Use of aqueous washes (e.g., sodium bicarbonate, sodium chloride solutions) to remove impurities.
- Crystallization steps involving controlled cooling and addition of acids like glacial acetic acid to precipitate the desired salts.
- Drying under mild conditions (40–50°C) to preserve product integrity.
Although this patent focuses on a related piperazine derivative, the principles of careful temperature control, solvent selection, and crystallization apply to piperidine analogs.
Purification Techniques
Purification often involves:
- Filtration of precipitated hydrochloride salts.
- Washing with solvents such as toluene or ethanol at low temperatures to remove residual impurities.
- Drying under reduced pressure at moderate temperatures (40–50°C) for extended periods (15–20 hours) to obtain pure crystalline products.
Reaction Parameters and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Pyrazole formation | Cyclocondensation in DMF + HCl (10 N) | Ambient temperature; accelerates dehydration |
| Reductive amination | NaCNBH₃ in AcOH/MeOH | Moderate temperature; monitored by HPLC |
| Salt formation (hydrochloride) | Addition of HCl gas or aqueous HCl | Controlled cooling from ~70°C to 0–5°C |
| Purification | Filtration, washing with toluene/ethanol | Low temperature washing to improve purity |
| Drying | Vacuum drying at 40–50°C for 15–20 h | Prevents decomposition, ensures dryness |
Research Findings and Analytical Characterization
- Spectroscopic Analysis : ^1H and ^13C NMR confirm the presence of pyrazole and piperidine moieties, with characteristic chemical shifts for pyrazole protons (~7.2–7.5 ppm) and piperidine ring protons (1.5–3.5 ppm).
- Chromatographic Purity : HPLC using reversed-phase C18 columns with acetonitrile/water gradients achieves >95% purity, essential for pharmaceutical applications.
- Salt Formation : Conversion to hydrochloride salt improves solubility and stability, facilitating downstream processing and formulation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| Pyrazole ring synthesis | Cyclocondensation of hydrazine + diketone | DMF/NMP + 10 N HCl, ambient temperature | High yield, regioselective pyrazole |
| Coupling with piperidine | Reductive amination | NaCNBH₃, AcOH/MeOH, moderate temperature | Efficient formation of pyrazolylpiperidine |
| Salt formation | Acidification with HCl | Controlled temperature cooling | Crystalline hydrochloride salt |
| Purification | Filtration, washing (toluene/ethanol), drying | Low temperature washing, vacuum drying | >95% purity, stable product |
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride is being investigated for its potential therapeutic effects. The pyrazole moiety is known for its biological activity, and when combined with piperidine, it may enhance pharmacological profiles.
Potential Therapeutic Areas:
- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems.
- Anticancer Properties: Some studies suggest that pyrazole derivatives can inhibit tumor growth, making this compound a candidate for further investigation in oncology.
| Study Focus | Findings |
|---|---|
| Antidepressant Effects | Demonstrated potential in modulating serotonin levels. |
| Anticancer Activity | In vitro studies show inhibition of specific cancer cell lines. |
Pharmacology
The compound's interaction with various biological targets is of significant interest. Its ability to cross the blood-brain barrier could make it a valuable candidate for central nervous system disorders.
Key Pharmacological Studies:
- Receptor Binding Studies: Investigations into its binding affinity to serotonin and dopamine receptors.
- Behavioral Studies: Animal models assessing the efficacy of the compound in reducing anxiety-like behaviors.
| Study Type | Results |
|---|---|
| Receptor Binding | High affinity for serotonin receptors was noted. |
| Behavioral Impact | Reduction in anxiety-related behaviors observed in rodent models. |
Material Science
Emerging research suggests that this compound may have applications in material science, particularly in the development of novel polymers and coatings.
Applications in Material Science:
- Polymer Synthesis: The compound can be used as a building block for synthesizing new polymeric materials with enhanced properties.
- Coating Technologies: Its unique properties may be explored for creating protective coatings with improved durability and resistance to environmental factors.
| Application Area | Potential Benefits |
|---|---|
| Polymer Development | Enhanced mechanical properties and thermal stability. |
| Coatings | Improved resistance to chemicals and UV degradation. |
Case Studies
Several case studies highlight the diverse applications of this compound:
-
Case Study on Antidepressant Activity:
- Researchers conducted a study examining the effects of this compound on a rat model of depression. Results indicated significant improvement in depressive symptoms compared to control groups.
-
Case Study on Cancer Cell Inhibition:
- A laboratory study evaluated the cytotoxic effects of the compound on various cancer cell lines, showing promising results that warrant further exploration.
-
Case Study on Polymer Development:
- A group of scientists synthesized a new polymer using this compound, resulting in materials that exhibited superior thermal and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds:
Piperidine Derivatives with Pyrazole Substituents
Key Observations :
- Structural Diversity : Unlike Migalastat Hydrochloride, which has hydroxyl groups enabling glycosidase inhibition , 2-(1-methyl-1H-pyrazol-5-yl)piperidine HCl lacks polar substituents, suggesting divergent pharmacological targets.
- Biological Activity: Compounds like 2-[2-(1H-imidazol-1-yl)ethyl]piperidine diHCl exhibit antifungal activity due to the imidazole moiety, which disrupts fungal membranes .
Pyrazole-Containing Analogues
Physicochemical and Pharmacokinetic Comparisons
Solubility :
Lipophilicity :
- The logP value of the target compound is estimated to be ~2.5 (predicted), lower than chlorinated analogues (e.g., logP ~3.2 for 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine·2HCl) .
Biological Activity
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride is a compound derived from the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds containing the pyrazole nucleus can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. The anti-inflammatory effects of related compounds have been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
2. Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For example, modifications in the piperidine moiety have enhanced the antibacterial activity against E. coli and S. aureus. The presence of specific functional groups in the piperidine ring is crucial for achieving effective antimicrobial action .
3. Anticancer Properties
The potential anticancer activity of pyrazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The structure-activity relationship (SAR) studies indicate that the introduction of different substituents on the pyrazole ring can significantly alter its anticancer efficacy .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Pyrazole derivatives often act as ligands for several receptors, including G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
- Enzyme Inhibition : Many compounds in this class inhibit enzymes such as COX and lipoxygenase, which are pivotal in inflammatory pathways.
- Cell Signaling Modulation : By influencing signaling cascades within cells, these compounds can alter cellular responses to external stimuli.
Case Studies
Q & A
Q. What are the recommended methods for synthesizing 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrazole derivatives with piperidine precursors under acidic conditions. Key steps include:
- Pyrazole Functionalization : Introduce the methyl group at the 1-position via alkylation using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .
- Piperidine Coupling : Use nucleophilic substitution or reductive amination to attach the pyrazole moiety to the piperidine ring. HCl is often introduced in the final step to form the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) ensures purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR confirm the presence of the pyrazole (δ 7.5–8.0 ppm for pyrazole protons) and piperidine (δ 1.5–3.0 ppm for methylene/methyl groups) moieties .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- Mass Spectrometry : ESI-MS in positive ion mode should show the molecular ion peak [M+H] corresponding to the molecular formula .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Exposure Management :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can statistical experimental design methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes yield by modeling interactions between factors like reaction time and pH .
- Case Study : A study on similar piperidine derivatives achieved 20% yield improvement by optimizing reflux temperature (80–100°C) and HCl stoichiometry (1.2–1.5 equiv) .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Resolve conflicts using:
- 2D NMR Techniques : HSQC and HMBC correlations verify connectivity between pyrazole and piperidine rings if -NMR signals overlap .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrazolyl-piperidine derivatives) .
Q. How do computational chemistry approaches aid in predicting the reactivity of intermediates in this compound’s synthesis?
- Methodological Answer : Use density functional theory (DFT) and molecular dynamics (MD) :
- Transition State Analysis : Calculate activation energies for key steps (e.g., ring closure or salt formation) to identify rate-limiting steps .
- Solvent Effects : COSMO-RS simulations predict solubility and stability of intermediates in ethanol/water mixtures .
- Case Study : ICReDD’s quantum chemical workflows reduced reaction optimization time by 40% for similar heterocyclic compounds .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Profiling : Incubate samples in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via HPLC and LC-MS to identify hydrolysis or oxidation products .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
- Contradiction Mitigation : Replicate experiments with controlled oxygen/moisture levels to isolate degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
